2'-O,4'-C-Methyleneadenosine: A Technical Guide to its Structure, Synthesis, and Antiviral Potential
2'-O,4'-C-Methyleneadenosine: A Technical Guide to its Structure, Synthesis, and Antiviral Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-O,4'-C-Methyleneadenosine, a prominent member of the Locked Nucleic Acid (LNA) family, represents a significant advancement in nucleic acid chemistry with profound implications for therapeutic applications. Its defining feature, a methylene bridge locking the ribose moiety into a C3'-endo conformation, imparts exceptional thermal stability to oligonucleotides and remarkable resistance to nuclease degradation. These properties have positioned 2'-O,4'-C-Methyleneadenosine as a critical building block in the development of antisense oligonucleotides, siRNAs, and aptamers. Furthermore, its structural analogy to adenosine has spurred investigations into its potential as a direct-acting antiviral agent, primarily through the mechanism of RNA chain termination. This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of 2'-O,4'-C-Methyleneadenosine, with a focus on its application in drug development.
Core Structure and Chemical Properties
2'-O,4'-C-Methyleneadenosine is a synthetically modified ribonucleoside. The key structural feature is a methylene bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar. This covalent linkage "locks" the furanose ring in an N-type (C3'-endo) conformation, which is characteristic of A-form RNA helices. This pre-organized structure minimizes the entropic penalty of hybridization, leading to a significant increase in the binding affinity of LNA-modified oligonucleotides to their complementary RNA or DNA targets.
The IUPAC name for 2'-O,4'-C-Methyleneadenosine is (1R,4S,6R,7S)-6-(6-aminopurin-9-yl)-4-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol.
Table 1: Physicochemical Properties of 2'-O,4'-C-Methyleneadenosine
| Property | Value |
| Molecular Formula | C₁₁H₁₃N₅O₄ |
| Molecular Weight | 279.25 g/mol |
| CAS Number | 206055-70-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and DMSO |
| Storage | Store at -20°C, protected from light |
Synthesis of 2'-O,4'-C-Methyleneadenosine and its Phosphoramidite
The synthesis of 2'-O,4'-C-Methyleneadenosine is a multi-step process that typically starts from a readily available sugar precursor. The following is a generalized experimental protocol adapted from the synthesis of related LNA nucleosides.
Experimental Protocol: Synthesis of N6-Benzoyl-2'-O,4'-C-methyleneadenosine
This protocol outlines the key steps to synthesize the base-protected LNA-adenosine monomer, a crucial intermediate for phosphoramidite synthesis.
Materials:
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Starting material (e.g., a suitably protected ribose derivative)
-
N6-Benzoyladenine
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Bis(trimethylsilyl)acetamide (BSA)
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Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Organic solvents (acetonitrile, dichloromethane, methanol, etc.)
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Reagents for mesylation and cyclization (e.g., methanesulfonyl chloride, sodium hydride)
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Protecting group reagents (e.g., 4,4'-dimethoxytrityl chloride (DMT-Cl))
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Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)
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Diisopropylethylamine (DIPEA)
Procedure:
-
Glycosylation: A suitably protected sugar derivative is reacted with N6-benzoyladenine in the presence of BSA and a Lewis acid catalyst like TMSOTf in an anhydrous solvent such as acetonitrile. The reaction mixture is heated to facilitate the formation of the N-glycosidic bond.
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Mesylation and Cyclization: The 2'-hydroxyl group of the resulting nucleoside is selectively mesylated using methanesulfonyl chloride in pyridine. Subsequent treatment with a strong base, such as sodium hydride, induces an intramolecular cyclization to form the 2'-O,4'-C-methylene bridge.
-
Deprotection and Protection: The protecting groups on the sugar moiety are removed, followed by the selective protection of the 5'-hydroxyl group with DMT-Cl in pyridine. The N6-benzoyl group remains to protect the exocyclic amine of adenine.
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Purification: The product, N6-Benzoyl-5'-O-DMT-2'-O,4'-C-methyleneadenosine, is purified by silica gel column chromatography.
Experimental Protocol: Synthesis of 5'-O-DMT-N6-Benzoyl-2'-O,4'-C-methyleneadenosine-3'-O-phosphoramidite
Procedure:
-
Phosphitylation: The purified N6-Benzoyl-5'-O-DMT-2'-O,4'-C-methyleneadenosine is dissolved in anhydrous dichloromethane. DIPEA is added, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
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Reaction Monitoring: The reaction is stirred under an inert atmosphere at room temperature and monitored by TLC or ³¹P NMR spectroscopy.
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Work-up and Purification: Upon completion, the reaction is quenched, and the crude phosphoramidite is purified by silica gel chromatography to yield the final product.
Incorporation into Oligonucleotides via Solid-Phase Synthesis
2'-O,4'-C-Methyleneadenosine is incorporated into oligonucleotides using standard automated solid-phase synthesis based on phosphoramidite chemistry.
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis
The synthesis cycle consists of four main steps:
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Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: The 2'-O,4'-C-Methyleneadenosine phosphoramidite is activated by a catalyst (e.g., 1H-tetrazole or 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated with acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants in subsequent cycles.[2]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.[2]
These four steps are repeated for each nucleotide to be added to the sequence. After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
Figure 1. The four-step cycle of solid-phase oligonucleotide synthesis.
Mechanism of Action as an Antiviral Agent
When metabolized to its triphosphate form (LNA-ATP), 2'-O,4'-C-Methyleneadenosine can act as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRp). Its mechanism of action is primarily through RNA chain termination.
The viral RdRp incorporates LNA-ATP into the growing viral RNA strand. However, the rigid, locked conformation of the sugar moiety prevents the proper alignment of the 3'-hydroxyl group for the subsequent phosphodiester bond formation with the next incoming nucleotide. This steric hindrance effectively terminates the elongation of the viral RNA chain, thus inhibiting viral replication.[3][4][5]
Figure 2. Mechanism of viral RNA chain termination by 2'-O,4'-C-Methyleneadenosine.
Quantitative Data
The incorporation of 2'-O,4'-C-Methyleneadenosine significantly enhances the thermal stability of nucleic acid duplexes. The antiviral activity of LNA-modified oligonucleotides and related nucleoside analogs has been demonstrated against a range of viruses.
Table 2: Thermodynamic Properties of LNA-A Containing Oligonucleotides
| Modification | Duplex Type | ΔTm per modification (°C) | Reference |
| Internal LNA-A | DNA/RNA | +3 to +8 | [6] |
| Terminal LNA-A | DNA/RNA | +1 to +4 | [6] |
Table 3: Antiviral Activity of LNA-modified Oligonucleotides and Related Bridged Nucleosides
| Compound/Oligonucleotide | Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| LNA-modified ASO | Hepatitis C Virus (HCV) | Replicon | 0.05 | >10 | >200 | [7] |
| 2',4'-BNA(NC)-modified siRNA | Luciferase | Gene Silencing | - | - | - | [8] |
| Phosphorothioate Oligonucleotide | SARS-CoV-2 | Antiviral | 0.27 - 34 | >100 | >2.9 - >370 | [9] |
Table 4: Kinetic Parameters for Nucleotide Analog Incorporation by Viral Polymerases (Representative Data)
| Polymerase | Nucleotide Analog | K_d (µM) | k_pol (s⁻¹) | Reference |
| HCV NS5B RdRp | CTP (natural) | 39 ± 3 | 16 ± 1 | [8] |
| HCV NS5B RdRp | GTP (natural) | 22 ± 2 | 2.1 ± 0.1 | [8] |
| Poliovirus 3Dpol | ATP (natural) | - | 86 | [10] |
Note: Specific kinetic data for the incorporation of 2'-O,4'-C-Methyleneadenosine triphosphate by viral polymerases is a key area for future research.
Conclusion
2'-O,4'-C-Methyleneadenosine is a powerful tool in the field of nucleic acid therapeutics and antiviral drug discovery. Its unique structural properties confer enhanced stability and binding affinity to oligonucleotides, making it an ideal modification for antisense and RNAi applications. Furthermore, its ability to act as a chain terminator for viral RNA polymerases highlights its potential as a direct-acting antiviral agent. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this remarkable molecule. Further investigation into the pharmacokinetics, pharmacodynamics, and specific antiviral efficacy of 2'-O,4'-C-Methyleneadenosine is warranted to translate its promising in vitro profile into clinical applications.
References
- 1. sg.idtdna.com [sg.idtdna.com]
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- 3. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
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- 9. Antiviral Activity of Oligonucleotides Targeting the SARS-CoV-2 Genomic RNA Stem-Loop Sequences within the 3′-End of the ORF1b - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
